molecular formula C6H10O4 B14224115 (5R)-5-Hydroxy-3-oxohexanoic acid CAS No. 821772-72-9

(5R)-5-Hydroxy-3-oxohexanoic acid

Cat. No.: B14224115
CAS No.: 821772-72-9
M. Wt: 146.14 g/mol
InChI Key: ZQPJZYKENZNLOW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-Hydroxy-3-oxohexanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of both a hydroxyl group and a keto group on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Hydroxy-3-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxyhexanoic acid. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the reduction of 5-oxohexanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic oxidation of 5-hydroxyhexanoic acid using specific oxidases can yield the desired product with high purity . Additionally, microbial fermentation processes have been explored for the large-scale production of this compound .

Mechanism of Action

The mechanism of action of (5R)-5-Hydroxy-3-oxohexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and keto groups allow it to participate in various biochemical processes, including energy metabolism and signal transduction .

Properties

CAS No.

821772-72-9

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(5R)-5-hydroxy-3-oxohexanoic acid

InChI

InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m1/s1

InChI Key

ZQPJZYKENZNLOW-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(=O)O)O

Canonical SMILES

CC(CC(=O)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.